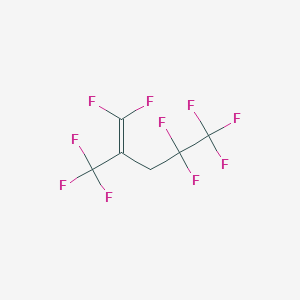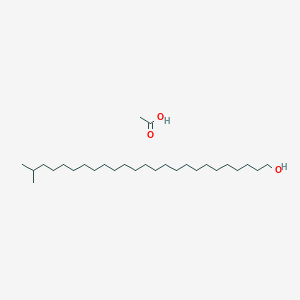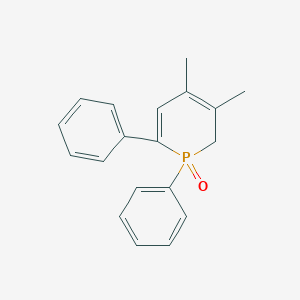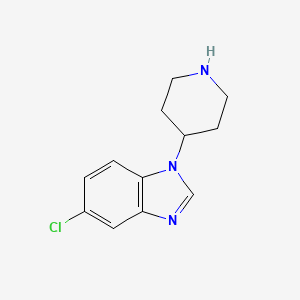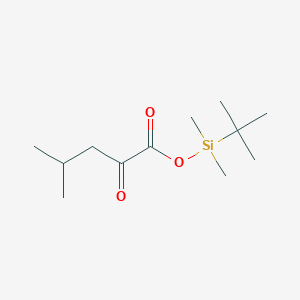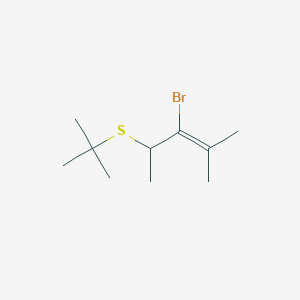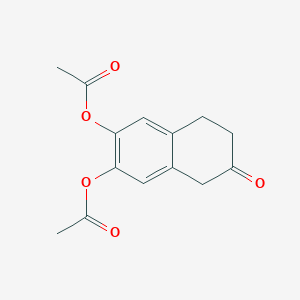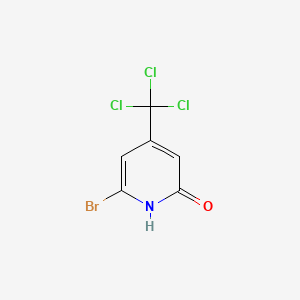
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the 6th position and a trichloromethyl group at the 4th position on the pyridine ring, along with a ketone group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one typically involves the bromination of 4-(trichloromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group at the 2nd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol), room temperature to reflux conditions.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted pyridinones depending on the nucleophile used.
Reduction: 6-Bromo-4-methylpyridin-2(1H)-one.
Oxidation: 6-Bromo-4-(trichloromethyl)pyridine-2-carboxylic acid.
科学的研究の応用
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.
作用機序
The mechanism of action of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and trichloromethyl groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects.
類似化合物との比較
Similar Compounds
6-Chloro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
4-(Trichloromethyl)pyridin-2(1H)-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine and trichloromethyl groups can enhance its biological activity and specificity towards certain molecular targets.
特性
CAS番号 |
91416-07-8 |
|---|---|
分子式 |
C6H3BrCl3NO |
分子量 |
291.4 g/mol |
IUPAC名 |
6-bromo-4-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrCl3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
InChIキー |
ZMOVTNUIKBVMBE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)Br)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


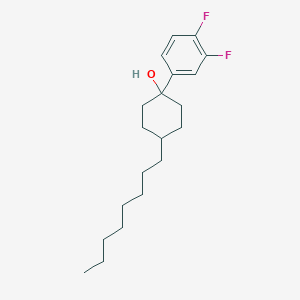
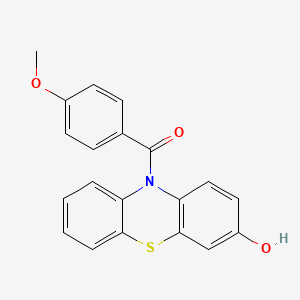
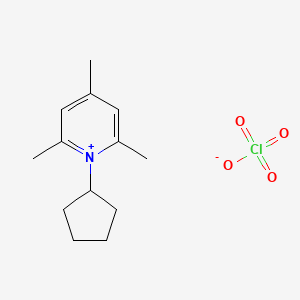

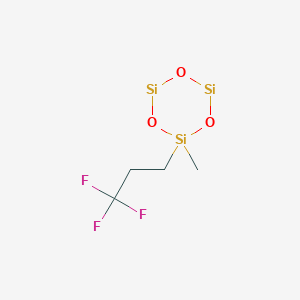
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
